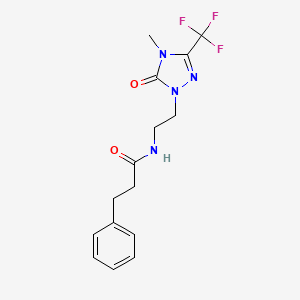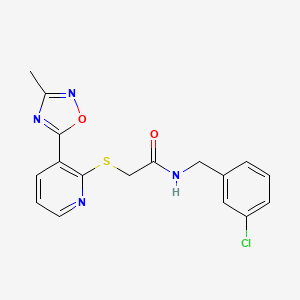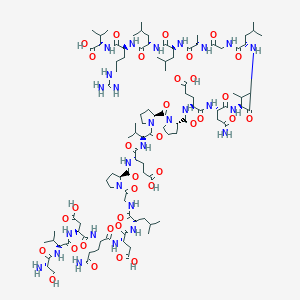
N-(2-(4-méthyl-5-oxo-3-(trifluorométhyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)éthyl)-3-phénylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide is a novel compound characterized by its unique molecular structure, combining elements such as a 1,2,4-triazole ring, a trifluoromethyl group, and a phenylpropanamide backbone
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse functionalization.
Biology
Biologically, it has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it valuable in biochemical research.
Medicine
In the field of medicine, the compound shows promise as a lead compound for developing new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancers.
Industry
Industrially, it is used in the synthesis of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formation of the 1,2,4-Triazole Ring: : The synthesis begins with the formation of the 1,2,4-triazole ring. A common starting material is 4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole, which can be prepared by the cyclization of appropriate hydrazine and aldehyde precursors under acidic conditions.
Attachment of the Phenylpropanamide Moiety: : The phenylpropanamide backbone is introduced through a nucleophilic substitution reaction. This involves reacting the triazole intermediate with 3-phenylpropanoyl chloride in the presence of a base like triethylamine.
Final Assembly: : The final step is the introduction of the ethyl linker via alkylation. The compound is then purified through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production methods are scaled up using continuous flow reactors, which offer better control over reaction conditions and yield higher purity products. Solvent choices and reaction parameters are optimized to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation at the phenyl ring, typically using strong oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions often target the triazole ring, using hydrogenation with palladium on carbon as the catalyst.
Substitution: : Substitution reactions primarily occur at the amide nitrogen, where nucleophiles can replace hydrogen under basic conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products
Oxidation: Carboxylic acids and aldehydes.
Reduction: Partially hydrogenated triazole derivatives.
Substitution: N-alkylated or N-arylated derivatives.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity, while the triazole ring facilitates hydrogen bonding and other interactions. The phenylpropanamide backbone provides structural stability and contributes to the compound's overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylacetamide
N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylbutanamide
Uniqueness
Compared to its analogs, N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide exhibits unique properties due to the length and flexibility of the ethyl linker. This results in different spatial configurations and interactions with molecular targets, potentially leading to novel biological activities.
This deep dive into N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-phenylpropanamide covers its synthesis, reactivity, applications, and comparisons, highlighting its significance in various scientific fields. How would you like to use this knowledge?
Propriétés
IUPAC Name |
N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-21-13(15(16,17)18)20-22(14(21)24)10-9-19-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWFKSIARYPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)CCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2447459.png)
![[8,8-Dimethyl-9-(3-methylbut-2-enoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] 3-methylbut-2-enoate](/img/structure/B2447460.png)
![6-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-methyl-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2447461.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2447462.png)
![4-[5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B2447463.png)
![2-(chloromethyl)-N,N,5-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2447464.png)
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-phenylbutanamide](/img/structure/B2447465.png)

![5-Ethyl-4-methyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2447469.png)
![N-[(2,4-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2447470.png)
![Ethyl 2-[[(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2447471.png)
![3,4-dimethoxy-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2447475.png)
![2-Fluoro-N-[(1R)-1-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2447478.png)
